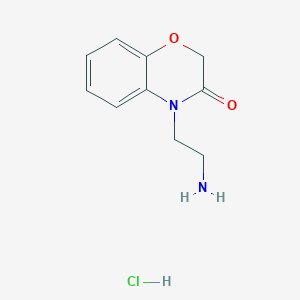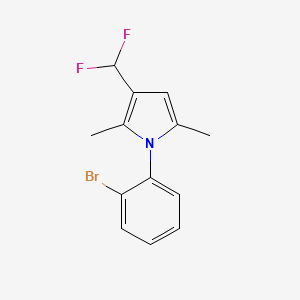
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, also known as BDFM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BDFM is a pyrrole derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is not fully understood, but it has been proposed that 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole may act as a radical scavenger, protecting cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have antioxidant properties, and has been found to protect cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines. Additionally, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have anticancer properties, and may inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has several advantages for lab experiments, including its fluorescent properties, which make it useful for imaging living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is also relatively stable, and can be stored for extended periods of time. However, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has some limitations, including its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, further research may be needed to optimize the use of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole in lab experiments, and to identify any potential limitations or drawbacks.
Synthesemethoden
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been synthesized using various methods, including the reaction of 2-bromobenzaldehyde with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. Other methods include the reaction of 2-bromoacetophenone with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. The synthesis of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of reactive oxygen species in living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been used as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other pyrrole derivatives.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2N/c1-8-7-10(13(15)16)9(2)17(8)12-6-4-3-5-11(12)14/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIMRHMOQQUGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

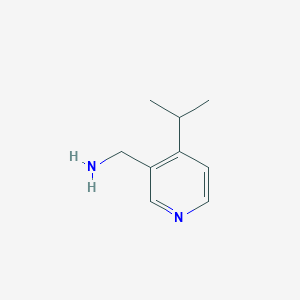
![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)
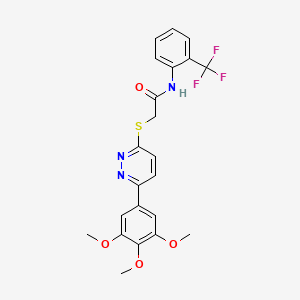
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
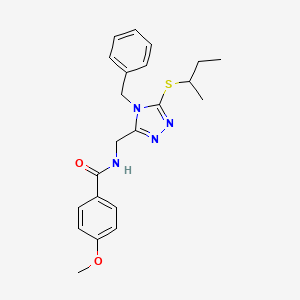
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
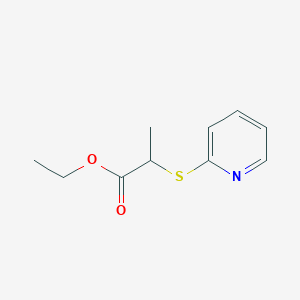
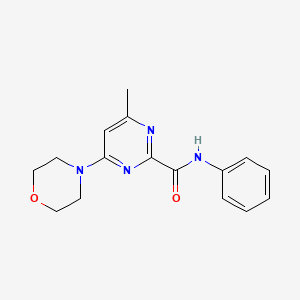


![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)
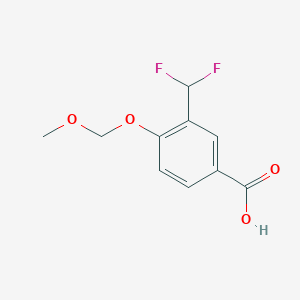
![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)
